molecular formula C18H20ClNOS B12809513 3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol CAS No. 69751-29-7

3-Chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol

Katalognummer: B12809513
CAS-Nummer: 69751-29-7
Molekulargewicht: 333.9 g/mol
InChI-Schlüssel: NVKBCYCHADJRMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 199218 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC 199218 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to facilitate the formation of NSC 199218.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of NSC 199218 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

NSC 199218 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents.

Common Reagents and Conditions

The reactions involving NSC 199218 typically require specific reagents and conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

NSC 199218 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: In biological research, NSC 199218 is used to study cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets.

    Industry: NSC 199218 is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of NSC 199218 involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved in its mechanism of action include:

    Molecular Binding: NSC 199218 binds to specific proteins or enzymes, altering their function.

    Signal Transduction: The binding of NSC 199218 can trigger a cascade of signaling events within the cell, leading to changes in cellular behavior.

Vergleich Mit ähnlichen Verbindungen

NSC 199218 can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as NSC 199219 and NSC 199220 share structural similarities with NSC 199218.

    Uniqueness: NSC 199218 is unique in its specific binding affinity and the range of biological effects it can induce, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

69751-29-7

Molekularformel

C18H20ClNOS

Molekulargewicht

333.9 g/mol

IUPAC-Name

3-chloro-9-[3-(dimethylamino)propyl]thioxanthen-9-ol

InChI

InChI=1S/C18H20ClNOS/c1-20(2)11-5-10-18(21)14-6-3-4-7-16(14)22-17-12-13(19)8-9-15(17)18/h3-4,6-9,12,21H,5,10-11H2,1-2H3

InChI-Schlüssel

NVKBCYCHADJRMM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC1(C2=C(C=C(C=C2)Cl)SC3=CC=CC=C31)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.